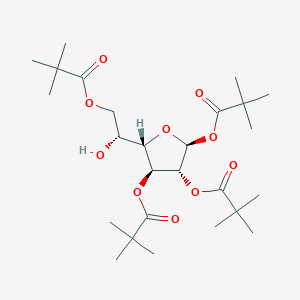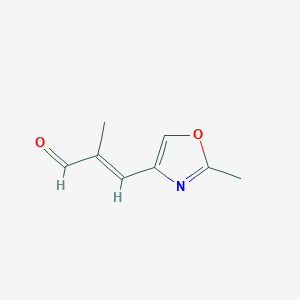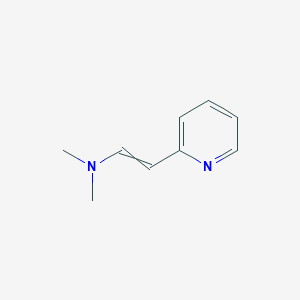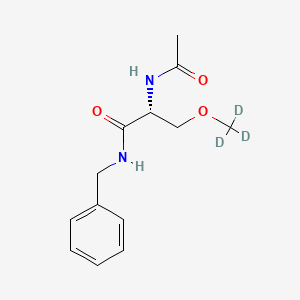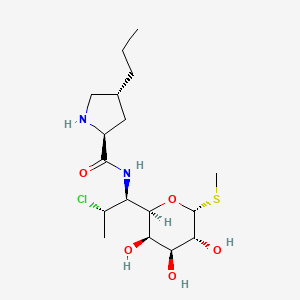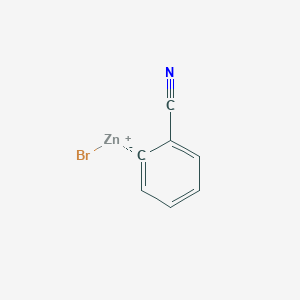
Nitro-PEB
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Nitro-PEB, specifically, is characterized by the presence of a nitro group (-NO2) attached to its molecular structure, which imparts distinct chemical and physical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Nitro-PEB typically involves the nitration of a precursor compound. This process can be carried out using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4), which generates the nitronium ion (NO2+), a powerful electrophile that facilitates the nitration reaction . The reaction conditions, such as temperature and concentration of the acids, are carefully controlled to achieve the desired product with high yield and purity.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat management. The use of solid acid catalysts, such as zeolites, can also be employed to enhance the nitration process and minimize the generation of hazardous waste . The final product is typically purified through recrystallization or distillation to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
Nitro-PEB undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form nitro derivatives with higher oxidation states.
Reduction: The nitro group can be reduced to form amines, which are valuable intermediates in organic synthesis.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Major Products Formed
The major products formed from these reactions include nitro derivatives, amines, and substituted aromatic compounds, which have various applications in pharmaceuticals, agrochemicals, and materials science .
Applications De Recherche Scientifique
Nitro-PEB has been extensively studied for its applications in several scientific fields:
Mécanisme D'action
The mechanism of action of Nitro-PEB involves its ability to undergo redox reactions, which can generate reactive intermediates such as nitroso and superoxide species . These intermediates can interact with biological macromolecules, leading to various biochemical effects. For example, the reduction of the nitro group can result in the formation of reactive nitrogen species that can modify proteins and nucleic acids, thereby affecting cellular functions .
Comparaison Avec Des Composés Similaires
Nitro-PEB can be compared with other nitro-containing compounds such as nitrobenzene, nitrotoluene, and nitroaniline . While these compounds share the presence of a nitro group, this compound is unique in its specific molecular structure and reactivity profile. For instance, this compound may exhibit different reactivity in electrophilic aromatic substitution reactions compared to nitrobenzene due to the influence of additional substituents on the aromatic ring .
List of Similar Compounds
- Nitrobenzene
- Nitrotoluene
- Nitroaniline
- Nitrophenol
These compounds are widely used in various industrial and research applications, and their comparison with this compound highlights the unique properties and potential of this compound in different contexts .
Propriétés
Numéro CAS |
1031370-96-3 |
|---|---|
Formule moléculaire |
C14H7N3O2 |
Poids moléculaire |
249.22 |
Pureté |
>98% |
Synonymes |
3-Nitro-5-(pyridinylethynyl)benzonitrile |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



